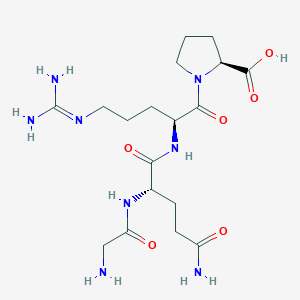![molecular formula C24H20N4O2 B14236906 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea CAS No. 614732-77-3](/img/structure/B14236906.png)
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group attached to a naphthalene ring, which is further linked to a urea moiety. Its molecular formula is C24H20N4O2, and it has a molecular weight of 396.44 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl or naphthalene rings are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological activities.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea can be compared with other similar compounds, such as:
1-Phenyl-3-[3-(phenylcarbamoylamino)naphthalen-2-yl]urea: This compound has a similar structure but with different substitution patterns on the naphthalene ring.
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea: This compound features a pyridine ring instead of a naphthalene ring, leading to different chemical and biological properties
Eigenschaften
CAS-Nummer |
614732-77-3 |
|---|---|
Molekularformel |
C24H20N4O2 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1-phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea |
InChI |
InChI=1S/C24H20N4O2/c29-23(25-18-11-3-1-4-12-18)27-20-15-7-9-17-10-8-16-21(22(17)20)28-24(30)26-19-13-5-2-6-14-19/h1-16H,(H2,25,27,29)(H2,26,28,30) |
InChI-Schlüssel |
CAMHYCVLJXIAHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2C(=CC=C3)NC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
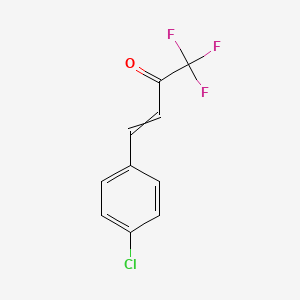
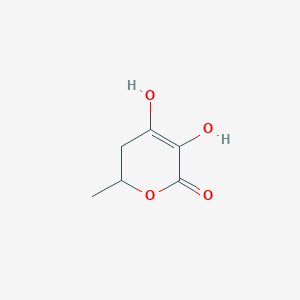
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
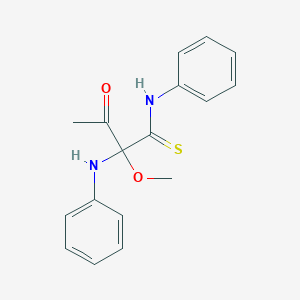
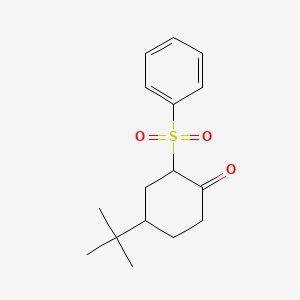
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)

![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
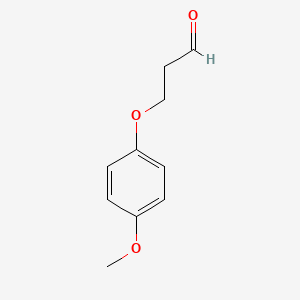
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
